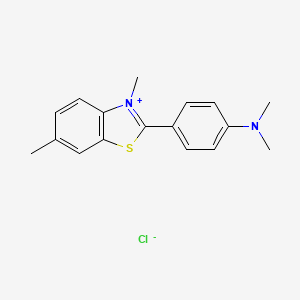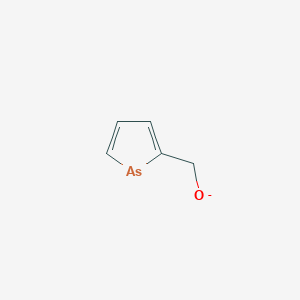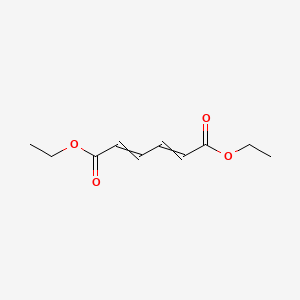
actinomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Actinomycin is a group of antibiotics produced by various species of the genus Streptomyces. These compounds are known for their potent antitumor and antibacterial properties. This compound D, one of the most well-known members of this group, is widely used in cancer chemotherapy. The actinomycins are characterized by their unique structure, which includes a phenoxazone ring system and peptide lactone rings.
准备方法
Synthetic Routes and Reaction Conditions: Actinomycin is primarily obtained through fermentation processes involving Streptomyces species. The production involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification of the antibiotic compounds. The fermentation conditions, such as pH, temperature, and nutrient composition, are optimized to maximize yield.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using bioreactors. The process begins with the inoculation of Streptomyces cultures into a sterile fermentation medium. The fermentation is carried out under controlled conditions, and the this compound is extracted from the culture broth using solvent extraction techniques. The crude extract is then purified using chromatographic methods to obtain the final product.
化学反应分析
Types of Reactions: Actinomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the phenoxazone ring, affecting the compound’s binding affinity to DNA.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its therapeutic properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed: The major products formed from these reactions include various this compound derivatives with modified structures and biological activities.
科学研究应用
Actinomycin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA-binding interactions and the effects of structural modifications on biological activity.
Biology: Employed in research on gene expression and regulation, as it inhibits RNA synthesis by binding to DNA.
Medicine: this compound D is used in chemotherapy for treating various cancers, including Wilms’ tumor, rhabdomyosarcoma, and Ewing’s sarcoma.
Industry: Utilized in the development of new antibiotics and anticancer drugs through structural modification and optimization.
作用机制
Actinomycin exerts its effects by binding strongly, but reversibly, to DNA. This binding interferes with the synthesis of RNA by preventing RNA polymerase elongation, which in turn inhibits protein synthesis. The phenoxazone ring intercalates between the DNA base pairs, while the peptide lactone rings occupy the minor groove of the DNA helix. This interaction stabilizes the DNA-actinomycin complex, blocking the transcription process and leading to cell death in rapidly dividing cells, such as cancer cells .
相似化合物的比较
- Dactinomycin (this compound D)
- This compound X2
- This compound V
This compound’s unique structure and mechanism of action make it a critical compound in both scientific research and clinical applications.
属性
CAS 编号 |
1402-38-6 |
|---|---|
分子式 |
C5H6O2 |
分子量 |
0 |
同义词 |
actinomycin |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







